molecular formula C5HCl3N2O2 B12843643 2,4,5-Trichloro-3-nitropyridine

2,4,5-Trichloro-3-nitropyridine

Cat. No.: B12843643
M. Wt: 227.43 g/mol
InChI Key: OWIVJWKLOMCHFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,5-Trichloro-3-nitropyridine is a chemical compound belonging to the class of nitropyridines. It is characterized by the presence of three chlorine atoms and one nitro group attached to a pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trichloro-3-nitropyridine typically involves the nitration of 2,4,5-trichloropyridine. One common method is the reaction of 2,4,5-trichloropyridine with nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position of the pyridine ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound .

Mechanism of Action

The mechanism of action of 2,4,5-Trichloro-3-nitropyridine is primarily based on its ability to undergo various chemical transformations. The nitro group can participate in redox reactions, while the chlorine atoms can be substituted by different nucleophiles. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile reagent in chemical synthesis .

Properties

Molecular Formula

C5HCl3N2O2

Molecular Weight

227.43 g/mol

IUPAC Name

2,4,5-trichloro-3-nitropyridine

InChI

InChI=1S/C5HCl3N2O2/c6-2-1-9-5(8)4(3(2)7)10(11)12/h1H

InChI Key

OWIVJWKLOMCHFL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)[N+](=O)[O-])Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.